

Stigmatellin Y's Profound Impact on the Cytochrome bc1 Complex: A Technical Guide

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Compound of Interest

Compound Name: Stigmatellin Y

Cat. No.: B1233624

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This in-depth technical guide explores the intricate molecular interactions and functional consequences of **Stigmatellin Y**'s effect on the cytochrome bc1 complex (also known as complex III). **Stigmatellin Y**, a potent inhibitor, serves as a critical tool for elucidating the mechanistic details of the Q-cycle and as a lead compound in drug discovery. This document provides a comprehensive overview of its binding mechanism, its influence on the complex's redox properties, and the experimental methodologies used to characterize these effects.

Mechanism of Action: Inhibition at the Qo Site

Stigmatellin Y exerts its inhibitory effect by binding to the ubiquinol oxidation (Qo or QP) site of the cytochrome bc1 complex.^[1] This binding event physically obstructs the entry of the natural substrate, ubiquinol, thereby halting the electron transfer chain. The binding is stabilized by specific hydrogen bonds with key amino acid residues within the Qo pocket. Notably, the carbonyl oxygen of **Stigmatellin Y** forms a hydrogen bond with the N δ 1 atom of His161 of the Rieske iron-sulfur protein (ISP), and the phenolic hydroxyl group donates a hydrogen bond to the carboxylate side chain of Glu271 of cytochrome b.^[2] This interaction with the Rieske ISP is crucial as it arrests the mobile head domain of the ISP in a "fixed" position, proximal to cytochrome b, preventing its necessary movement for electron transfer to cytochrome c1.^[3]

Quantitative Effects on the Cytochrome bc1 Complex

The binding of **Stigmatellin Y** induces significant and measurable changes in the biophysical properties of the cytochrome bc1 complex, particularly the Rieske iron-sulfur protein. These alterations are pivotal to its inhibitory function.

Parameter	Value	Effect	Reference
Rieske ISP Midpoint Potential (Em)	Increases from ~290 mV to ~540 mV	Converts the ISP into a much stronger oxidant.[3][4]	[3][4]
Rieske ISP Head Domain Mobility	Arrested in the "b-position"	Prevents electron transfer to cytochrome c1.[3]	[3]
Electron Transfer	Inhibited	Blocks the oxidation of ubiquinol at the Qo site.	[4]

Experimental Protocols

The characterization of **Stigmatellin Y**'s effect on the cytochrome bc1 complex relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Rieske ISP Redox State Determination

This protocol is adapted from studies investigating the redox state of the Rieske iron-sulfur protein upon **Stigmatellin Y** binding.[3]

Objective: To determine the redox state of the Rieske ISP in the presence and absence of **Stigmatellin Y**.

Materials:

- Purified cytochrome bc1 complex

- Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl- β -D-maltoside (DM)
- **Stigmatellin Y** stock solution (in a suitable solvent like ethanol or DMSO)
- Ascorbate (for reduction)
- Cytochrome c oxidase and cytochrome c (for oxidation)
- EPR tubes
- Liquid nitrogen
- EPR spectrometer (e.g., Bruker EMX) with a cryostat

Procedure:

- Sample Preparation (Reduced State):
 1. Dilute the cytochrome bc₁ complex to a final concentration of 100 μ M of cytochrome b in the buffer.
 2. Add 5 mM ascorbate to the complex solution.
 3. Incubate on ice for 20-30 minutes to ensure complete reduction of the Rieske ISP.
 4. Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.
- Sample Preparation (Oxidized State):
 1. Dilute the cytochrome bc₁ complex as in step 1.1.
 2. To fully oxidize the complex, incubate it overnight with catalytic amounts of cytochrome c oxidase (e.g., 1 μ M) and cytochrome c (e.g., 1 μ M).
 3. Transfer the oxidized sample to an EPR tube and freeze in liquid nitrogen. This will serve as the baseline control.
- Sample Preparation (**Stigmatellin Y** Treatment):

1. Prepare an oxidized cytochrome bc1 complex sample as described in step 2.
 2. Add varying molar ratios of **Stigmatellin Y** to the oxidized complex.
 3. Incubate the mixture on ice for 15 minutes to allow for binding.
 4. Transfer the samples to EPR tubes and freeze in liquid nitrogen.
- EPR Data Acquisition:
 1. Set the EPR spectrometer parameters. Typical settings for detecting the Rieske ISP signal are:
 - Microwave frequency: ~9.4 GHz (X-band)
 - Microwave power: ~2 mW
 - Modulation frequency: 100 kHz
 - Modulation amplitude: ~10 G
 - Temperature: ~20 K
 2. Record the EPR spectra for all prepared samples. The characteristic signal for the reduced Rieske ISP appears at g-values of approximately $g_z = 2.03$, $g_y = 1.90$, and $g_x = 1.80$.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and the inhibitory effect of **Stigmatellin Y**.

Objective: To determine the IC₅₀ value of **Stigmatellin Y** for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

- Purified cytochrome bc1 complex

- Assay Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl, 0.01% DM, and 1 mM KCN (to inhibit any contaminating cytochrome c oxidase)
- Cytochrome c (from horse heart)
- Ubiquinol (e.g., decylubiquinol, QH₂)
- **Stigmatellin Y** stock solution
- Spectrophotometer

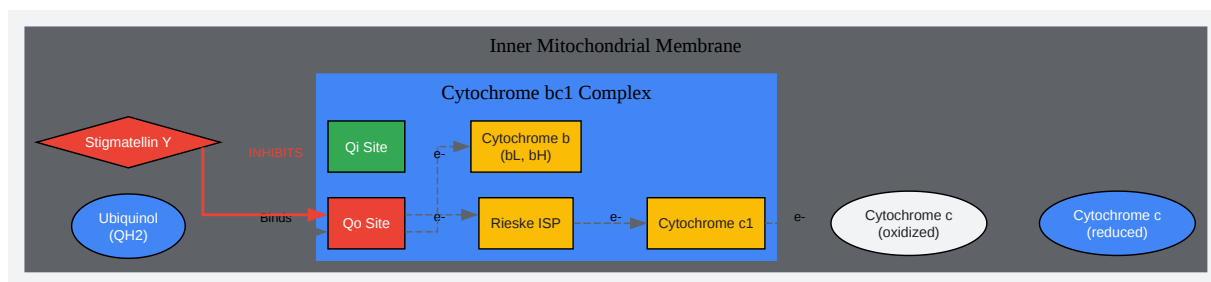
Procedure:

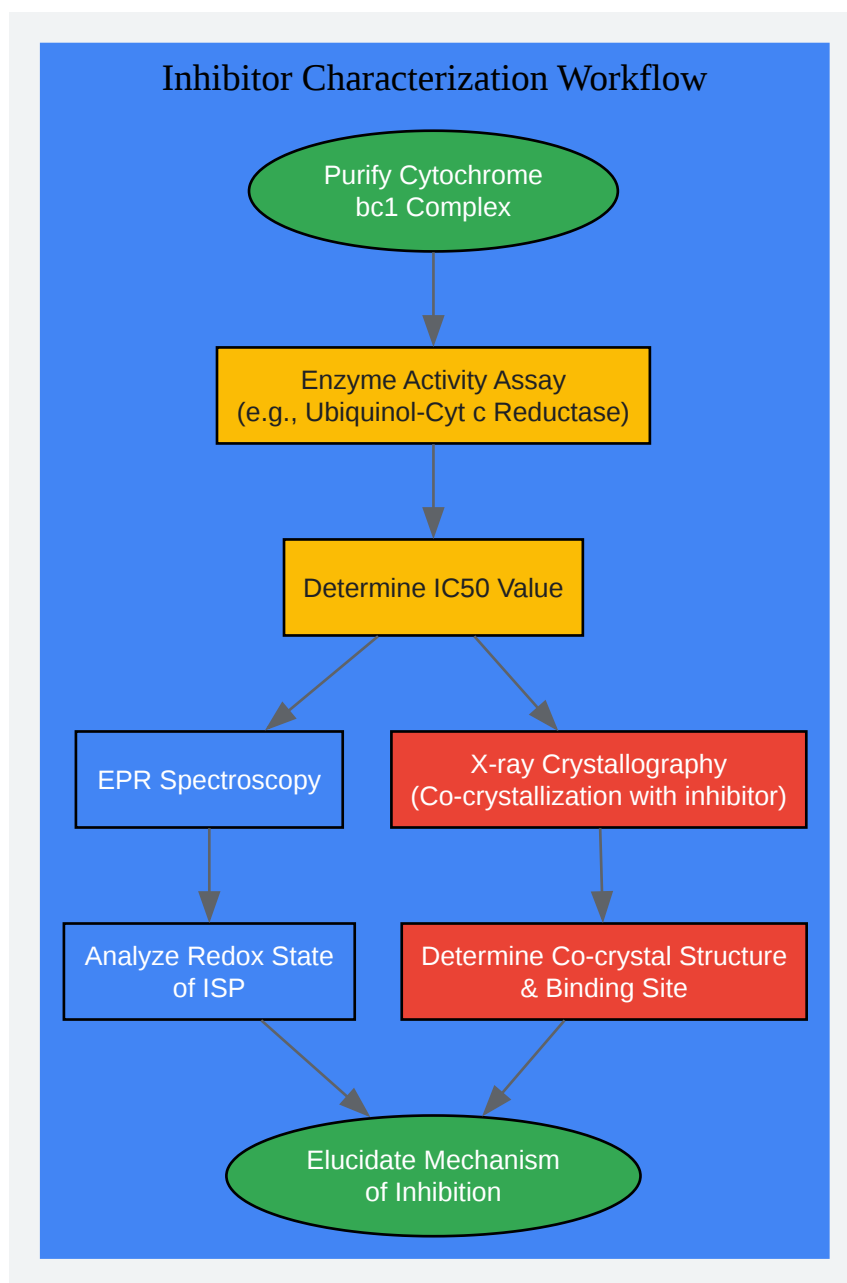
- Preparation of Reagents:
 1. Prepare a stock solution of cytochrome c in the assay buffer and determine its concentration spectrophotometrically.
 2. Prepare a stock solution of ubiquinol in an appropriate solvent (e.g., ethanol).
 3. Prepare serial dilutions of **Stigmatellin Y**.
- Assay Protocol:
 1. In a cuvette, add the assay buffer, cytochrome c (final concentration ~15 μ M), and the desired concentration of **Stigmatellin Y** (or solvent for the control).
 2. Add a small amount of the cytochrome bc₁ complex (e.g., 5-10 nM).
 3. Incubate for a few minutes at room temperature to allow the inhibitor to bind.
 4. Initiate the reaction by adding ubiquinol (final concentration ~50 μ M).
 5. Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
- Data Analysis:
 1. Calculate the initial rate of cytochrome c reduction for each **Stigmatellin Y** concentration.

2. Plot the percentage of inhibition against the logarithm of the **Stigmatellin Y** concentration.
3. Determine the IC50 value, which is the concentration of **Stigmatellin Y** that causes 50% inhibition of the enzyme activity.

Visualizations

Stigmatellin Y Inhibition of the Q-Cycle





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